Methyl 4-[[4-[3-(4-ethylpiperazin-1-yl)-3-oxopropyl]piperidin-1-yl]methyl]benzoate -

Methyl 4-[[4-[3-(4-ethylpiperazin-1-yl)-3-oxopropyl]piperidin-1-yl]methyl]benzoate

Catalog Number: EVT-5152333
CAS Number:
Molecular Formula: C23H35N3O3
Molecular Weight: 401.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Piperazine-based CCR5 Antagonists

    Sch-350634: This compound is a potent and orally bioavailable CCR5 antagonist, inhibiting HIV-1 entry and replication. []

    • Relevance: Sch-350634 shares a piperidine ring substituted with a piperazine moiety with the target compound, methyl 4-({4-[3-(4-ethyl-1-piperazinyl)-3-oxopropyl]-1-piperidinyl}methyl)benzoate. Both compounds feature a carbonyl group linked to the piperidine ring, although the specific substituents and their positions differ. The shared presence of these structural elements suggests potential similarities in their binding interactions with biological targets.

    Sch-417690/Sch-D: This compound is a potent, highly selective, and orally bioavailable CCR5 antagonist. []

    • Relevance: Similar to Sch-350634, Sch-417690/Sch-D also contains a piperidine ring connected to a substituted piperazine. The target compound, methyl 4-({4-[3-(4-ethyl-1-piperazinyl)-3-oxopropyl]-1-piperidinyl}methyl)benzoate, shares this core structure with both Sch-417690/Sch-D and Sch-350634. These shared structural features suggest that the target compound might also exhibit some level of interaction with CCR5 receptors, although further investigation would be needed to confirm this.

2-(4-Ethyl-1-piperazinyl)-4-(fluorophenyl)-5,6,7,8,9,10-hexahydrocycloocta[b]pyridine (AD-5423)

  • Compound Description: AD-5423 is a novel antipsychotic investigated for its potential to treat schizophrenia. It exhibits antidopaminergic effects, specifically in brain regions implicated in the pathophysiology of schizophrenia. []
    • Relevance: AD-5423 and methyl 4-({4-[3-(4-ethyl-1-piperazinyl)-3-oxopropyl]-1-piperidinyl}methyl)benzoate both contain an N-ethylpiperazine moiety within their structures. The presence of this shared structural feature suggests a potential for these compounds to interact with similar biological targets, although their overall pharmacological profiles might differ significantly due to other structural variations.

Manidipine and its Derivatives

  • (S)-(+)-2-[4-(4-benzhydryl-1-piperazinyl)phenyl]ethyl methyl 1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl)-3,5-pyridinedicarboxylate hydrochloride ((S)-(+)-1/ (4S)-(+)-enantiomer of 1): This compound demonstrates significant antihypertensive activity in spontaneously hypertensive rats. [, ]
    • Relevance: This compound and methyl 4-({4-[3-(4-ethyl-1-piperazinyl)-3-oxopropyl]-1-piperidinyl}methyl)benzoate share a common structural motif: a substituted piperazine ring attached to a larger molecular framework. In both cases, the piperazine ring acts as a key pharmacophore, contributing to the compounds' interactions with biological targets. While the overall structures differ, the presence of this shared piperazine motif could suggest potential overlapping biological activities, particularly regarding their potential impact on blood pressure regulation. ,
  • (S)-(+)-manidipine ((S)-(+)-1) and (R)-(-)-manidipine ((R)-(-)-1): These are enantiomers of the calcium channel blocker manidipine. (S)-(+)-1 exhibits significantly higher antihypertensive activity and binding affinity for L-type calcium channels compared to its (R)-(-)-enantiomer. []
    • Relevance: The (S)-(+)-1 enantiomer of manidipine, with its potent antihypertensive activity, provides valuable insight into the structure-activity relationships of 1,4-dihydropyridine calcium channel blockers. Comparing its structure to methyl 4-({4-[3-(4-ethyl-1-piperazinyl)-3-oxopropyl]-1-piperidinyl}methyl)benzoate highlights the importance of specific stereochemistry and substituents for optimal activity. The lack of a dihydropyridine ring in the target compound suggests it may not function as a calcium channel blocker, despite sharing some structural similarities with manidipine.

SR147778

  • Compound Description: SR147778 is a potent and selective antagonist for the CB1 receptor, exhibiting a long duration of action and effectiveness in antagonizing various pharmacological effects induced by cannabinoid agonists. []
    • Relevance: While not directly containing a piperazine ring, SR147778 targets the endocannabinoid system, which is known to be modulated by various piperazine derivatives. This suggests a potential indirect relationship between SR147778 and methyl 4-({4-[3-(4-ethyl-1-piperazinyl)-3-oxopropyl]-1-piperidinyl}methyl)benzoate, as both could potentially influence similar physiological processes, although through distinct mechanisms.

(E)-3-(5-((substitutedphenylamino)methyl)-1,3,4-thiadiazol-2-yl)-2-styryl quinazolin-4(3H)-one Derivatives

  • Compound Description: This series of compounds shows promising antifungal and antibacterial activities. The presence of electronegative substituents on the phenyl rings generally enhances their antimicrobial potency. []
    • Relevance: Although structurally distinct from methyl 4-({4-[3-(4-ethyl-1-piperazinyl)-3-oxopropyl]-1-piperidinyl}methyl)benzoate, these derivatives highlight the importance of exploring various heterocyclic scaffolds and substituents for developing new antimicrobial agents. The piperazine moiety in the target compound could serve as a starting point for designing novel compounds with potential antibacterial or antifungal activities, drawing inspiration from the structure-activity relationships observed in these thiadiazole-quinazolinone derivatives.

KMUP-3

  • Compound Description: KMUP-3 is a xanthine-based compound with potent bronchodilatory effects. It increases respiratory performance, protects against airway contraction, and stimulates NO release. []
    • Relevance: Although structurally dissimilar to methyl 4-({4-[3-(4-ethyl-1-piperazinyl)-3-oxopropyl]-1-piperidinyl}methyl)benzoate, KMUP-3's mechanism of action, involving NO release and cGMP signaling, could be relevant. It highlights the potential of targeting these pathways for therapeutic benefit in respiratory diseases.

Centhaquin

  • Compound Description: Centhaquin is a centrally acting antihypertensive agent that does not depress cardiac contractility, potentially offering advantages for hypertensive patients with cardiac or renal complications. []
    • Relevance: Centhaquin's structure, containing a quinoline core and a piperazine ring, shows similarities to some of the other compounds discussed and highlights the versatility of piperazine-containing molecules in medicinal chemistry. While its specific mechanism of action might differ, its antihypertensive properties could be of interest when considering the potential biological activities of methyl 4-({4-[3-(4-ethyl-1-piperazinyl)-3-oxopropyl]-1-piperidinyl}methyl)benzoate.

2-{3-[4-(4-fluorophenyl)-1-piperazinyl]-2-hydroxy-propoxy}-phenylcarbamic acid alkylesters

  • Compound Description: This series of compounds demonstrates beta-antiadrenergic and vasodilatory activities. Their effects on heart rate and isoprenaline-induced chronotropic responses suggest potential applications in cardiovascular diseases. []
    • Relevance: These compounds, like methyl 4-({4-[3-(4-ethyl-1-piperazinyl)-3-oxopropyl]-1-piperidinyl}methyl)benzoate, contain a piperazine ring as a key pharmacophore. While the core structures differ, the shared presence of the piperazine moiety suggests that the target compound might also possess some degree of interaction with adrenergic receptors or exhibit vasodilatory properties.

Properties

Product Name

Methyl 4-[[4-[3-(4-ethylpiperazin-1-yl)-3-oxopropyl]piperidin-1-yl]methyl]benzoate

IUPAC Name

methyl 4-[[4-[3-(4-ethylpiperazin-1-yl)-3-oxopropyl]piperidin-1-yl]methyl]benzoate

Molecular Formula

C23H35N3O3

Molecular Weight

401.5 g/mol

InChI

InChI=1S/C23H35N3O3/c1-3-24-14-16-26(17-15-24)22(27)9-6-19-10-12-25(13-11-19)18-20-4-7-21(8-5-20)23(28)29-2/h4-5,7-8,19H,3,6,9-18H2,1-2H3

InChI Key

WYNBZQSFPZOJBH-UHFFFAOYSA-N

SMILES

CCN1CCN(CC1)C(=O)CCC2CCN(CC2)CC3=CC=C(C=C3)C(=O)OC

Canonical SMILES

CCN1CCN(CC1)C(=O)CCC2CCN(CC2)CC3=CC=C(C=C3)C(=O)OC

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.